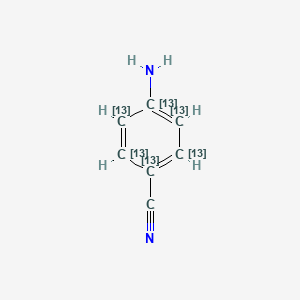

4-Aminobenzonitrile-13C6

Description

Theoretical Foundations of Isotopic Tracers in Mechanistic and Quantitative Studies

The core principle of using an isotopic tracer is to introduce a "label" that can be detected by analytical instruments sensitive to mass or nuclear properties. wikipedia.org When a molecule like 4-Aminobenzonitrile (B131773) is enriched with ¹³C atoms, it becomes an isotopic tracer. This labeled molecule can be introduced into a system, and its fate can be monitored to unravel reaction sequences or metabolic transformations. wikipedia.orgmusechem.com

The primary methods for detecting these tracers are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. A ¹³C-labeled compound will have a higher mass than its unlabeled version, resulting in a distinct signal in the mass spectrum. This mass shift allows for unambiguous identification and quantification, even in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This method detects atoms with different gyromagnetic ratios. The ¹³C nucleus has a nuclear spin that can be detected by NMR, providing detailed information about the molecular structure and the specific location of the label. symeres.comwikipedia.org This is particularly useful for elucidating structural changes in molecules during a reaction. nih.gov

In quantitative studies, SIL compounds are often used as internal standards. By adding a known amount of the labeled compound to a sample, researchers can accurately measure the concentration of the unlabeled target compound, correcting for variations in sample preparation and instrument response.

Rationale for Carbon-13 Isotopic Enrichment in 4-Aminobenzonitrile Derivatives

The choice of carbon-13 for labeling the benzene (B151609) ring of 4-aminobenzonitrile is strategic. 4-Aminobenzonitrile is a versatile chemical intermediate used in the synthesis of dyes, pharmaceuticals, and fluorescent probes. guidechem.comchemicalbook.com Enriching its core benzene structure with six ¹³C atoms (denoted as -¹³C₆) provides a powerful analytical tag.

The rationale for this specific enrichment includes:

Significant Mass Shift: The incorporation of six ¹³C atoms results in a mass increase of 6 Daltons compared to the natural abundance compound. This large, clear mass shift is easily resolved in mass spectrometry, facilitating the differentiation of the labeled compound and its metabolites from the background biological matrix. nih.gov

Enhanced NMR Sensitivity: While the natural abundance of ¹³C is only about 1.1%, full enrichment provides a strong signal for ¹³C NMR studies, enabling detailed investigation of molecular dynamics and interactions. nih.gov

Metabolic Stability: The carbon-carbon bonds of the benzene ring are central to the molecule's structure. Labeling this core skeleton ensures that the isotopic tag is retained through most metabolic transformations, allowing for comprehensive tracking of the entire molecular backbone.

This enrichment makes 4-Aminobenzonitrile-¹³C₆ an ideal precursor for creating labeled versions of more complex molecules, allowing researchers to study their absorption, distribution, metabolism, and excretion (ADME) with high confidence. acs.orgnih.gov

Overview of Research Trajectories for 4-Aminobenzonitrile-13C6 in Academic Disciplines

The primary documented application of 4-Aminobenzonitrile-¹³C₆ is as a critical intermediate in the synthesis of isotopically labeled pharmaceuticals. labmix24.comas-1.co.jp Specifically, it is used to produce Dabigatran-¹³C₆, a labeled version of the direct thrombin inhibitor Dabigatran. labmix24.comas-1.co.jp

The research trajectories for 4-Aminobenzonitrile-¹³C₆ are therefore closely linked to the study of this anticoagulant:

Pharmacokinetic (ADME) Studies: Labeled Dabigatran, synthesized from 4-Aminobenzonitrile-¹³C₆, is used in human and animal studies to precisely track the drug's path through the body. acs.orgnih.gov Researchers can quantify the parent drug and its metabolites in plasma, urine, and feces, providing a complete picture of its disposition. acs.org

Metabolite Identification: By using the ¹³C₆-labeled version, all metabolites originating from the drug will carry the unique mass signature. This allows for the confident identification of novel or unexpected metabolic pathways using high-resolution mass spectrometry. nih.govnih.gov

Analytical Method Development: 4-Aminobenzonitrile-¹³C₆ and the resulting labeled drug serve as internal standards for the development and validation of analytical methods (e.g., LC-MS/MS) to quantify Dabigatran in clinical and pre-clinical samples. clearsynth.com This ensures the accuracy and reliability of the data generated in therapeutic drug monitoring and bioequivalence studies.

In essence, 4-Aminobenzonitrile-¹³C₆ is a foundational tool enabling deeper and more accurate research into the life cycle of the drugs derived from it, contributing to a better understanding of their behavior in biological systems.

Data Tables

Table 1: Physicochemical Properties of 4-Aminobenzonitrile-¹³C₆

| Property | Value | Source(s) |

| Chemical Name | 4-Aminobenzonitrile-¹³C₆ | clearsynth.com |

| CAS Number | 1919877-33-0 | labmix24.comclearsynth.com |

| Molecular Formula | ¹³C₆H₆N₂ | clearsynth.com |

| Molecular Weight | 124.09 g/mol | clearsynth.com |

| Synonym | 4-Cyanoaniline-¹³C₆ | sigmaaldrich.com |

Table 2: Summary of Key Applications for Stable Isotope Labeling in Research

| Application Area | Description | Source(s) |

| Mechanistic Studies | Elucidating the step-by-step pathways of chemical reactions and identifying intermediate products. | symeres.comwikipedia.org |

| Metabolic Flux Analysis | Quantifying the rates of metabolic pathways within cells and organisms to understand system-wide regulation. | nih.gov |

| Pharmacokinetics (ADME) | Studying the absorption, distribution, metabolism, and excretion of drugs and other xenobiotics. | acs.orgnih.gov |

| Quantitative Analysis | Serving as internal standards in mass spectrometry and NMR to achieve precise and accurate concentration measurements. | symeres.com |

| Proteomics & Metabolomics | Identifying and quantifying proteins and metabolites in complex biological samples. | symeres.comwikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2 |

|---|---|

Molecular Weight |

124.092 g/mol |

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

YBAZINRZQSAIAY-ZFJHNFROSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminobenzonitrile 13c6 and Its Precursors

Conventional Synthetic Approaches to Unlabeled 4-Aminobenzonitrile (B131773) (for Contextual Understanding)

The following sections detail the primary pathways for synthesizing unlabeled 4-Aminobenzonitrile.

One of the principal methods for synthesizing 4-Aminobenzonitrile is through the ammonolysis of a suitable precursor, typically 4-chlorobenzonitrile (B146240). vulcanchem.com This reaction involves treating 4-chlorobenzonitrile with aqueous ammonia (B1221849), often in the presence of a catalyst and a solvent like ethanol (B145695). bloomtechz.com The process can be conducted at room temperature over an extended period. bloomtechz.com For instance, reacting 4-chlorobenzonitrile with aqueous ammonia and ethanol, catalyzed by sodium hydroxide, proceeds at room temperature for 24 hours. bloomtechz.com The amino group from the ammonia displaces the chlorine atom on the benzene (B151609) ring. A variation of this method involves heating 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol under pressure to achieve ammonolysis. google.com

Table 1: Ammonolysis-Based Synthesis of 4-Aminobenzonitrile

| Starting Material | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Aqueous ammonia, Ethanol, Sodium hydroxide | Room temperature, 24 hours | 4-Aminobenzonitrile | bloomtechz.com |

A two-step pathway utilizing a cyanide intermediate is also a common method for preparing 4-Aminobenzonitrile. bloomtechz.com This approach typically begins with 4-chlorobenzonitrile, which is first converted to 4-cyanobenzonitrile by reaction with a cyanide salt, such as potassium cyanide. bloomtechz.com The resulting intermediate then undergoes ammonolysis, where treatment with ammonia water introduces the amino group to yield the final product, 4-Aminobenzonitrile. Another described pathway starts with the nitration of 4-aminobenzene, followed by reaction of the nitro-intermediate with hydrocyanic acid in ethanol, catalyzed by sulfuric acid at elevated temperatures (60-70°C). bloomtechz.combloomtechz.com

Table 2: Cyanide-Mediated Synthesis of 4-Aminobenzonitrile

| Starting Material | Key Intermediate | Key Reagents | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | 4-Cyanobenzonitrile | 1. Potassium cyanide2. Ammonia water | Not specified | 4-Aminobenzonitrile | bloomtechz.com |

The reduction of the nitro group in 4-nitrobenzonitrile (B1214597) is a direct and widely used method to synthesize 4-Aminobenzonitrile. guidechem.comontosight.ai This transformation can be accomplished using various reducing agents and catalyst systems. Common reducing agents include hydrogen gas in the presence of catalysts like Raney nickel or platinum black. bloomtechz.com Other effective systems involve tin(II) chloride (SnCl2) dihydrate in ethanol, which provides a high yield of the amine product upon heating. nih.gov Iron-based catalysts have also been developed for this chemoselective reduction, offering high yields. researchgate.netrsc.org For example, a single-atom Fe-phosphorus-carbon catalyst achieved a 99% yield for the selective reduction of 4-nitrobenzonitrile. researchgate.net Similarly, using triethoxysilane (B36694) as a reducing agent with an iron catalyst in acetonitrile (B52724) at 80°C has been reported. rsc.org Hydrazine can also be used as a reducing agent, yielding 4-Aminobenzonitrile from its nitro precursor. rsc.org

Table 3: Reduction of 4-Nitrobenzonitrile to 4-Aminobenzonitrile

| Reducing Agent/Catalyst System | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|

| Hydrogen gas, Raney nickel catalyst | Not specified | Not specified | Not specified | bloomtechz.com |

| SnCl2 dihydrate | Ethanol | 70°C, 30-40 minutes | 88-92% | nih.gov |

| Triethoxysilane, Iron catalyst | Acetonitrile | 80°C, 6 hours | 65% | rsc.org |

| Hydrazine, Co-Co2B nanocomposites | Methanol | Not specified | 70% | rsc.org |

| Single-atom Fe-phosphorus-carbon (Fe-P-C) catalyst | Not specified | Not specified | 99% | researchgate.net |

Aromatic amination reactions provide another synthetic route to 4-Aminobenzonitrile. One such method involves a copper-catalyzed reaction. For instance, acetophenone (B1666503) and aniline (B41778) can be reacted under copper catalysis to form 4-phenylacetophenone, which is then converted through hydrogenation, amidation, and hydrolysis to yield 4-aminobenzonitrile. bloomtechz.com Direct amination of benzonitrile (B105546) with ammonia at high temperatures and pressures is also a possible, though challenging, method. smolecule.com Another approach involves reacting 4-chlorobenzonitrile with ethylenediamine (B42938) at high temperatures. bloomtechz.com More advanced methods focus on the direct C-H amination of an aromatic ring, which represents a highly desirable but complex transformation. harvard.edu

Table 4: Aromatic Amination Routes to 4-Aminobenzonitrile

| Starting Materials | Method | Key Reagents/Catalysts | Product | Ref |

|---|---|---|---|---|

| Acetophenone, Aniline | Multi-step synthesis via copper catalysis | Copper(I) iodide | 4-Aminobenzonitrile | bloomtechz.com |

| 4-Chlorobenzonitrile | High-temperature amination | Ethylenediamine | 4-Aminobenzonitrile | bloomtechz.com |

Isotopic Synthesis of 4-Aminobenzonitrile-13C6

The synthesis of isotopically labeled compounds is crucial for their use as internal standards in analytical studies and as probes in mechanistic investigations. The synthesis of this compound, where all six carbon atoms of the benzene ring are the ¹³C isotope, builds upon the foundational chemistries described above.

A documented method for preparing carbon-13 labeled 4-aminobenzonitrile involves a two-step process starting from a labeled cyanide source and a suitable aromatic precursor. nih.gov The synthesis specifically for a ¹³C-labeled nitrile group, which can be adapted for the fully labeled ring, begins with the preparation of the labeled 4-nitrobenzonitrile intermediate.

The key steps are:

Synthesis of 4-Nitrobenzonitrile-¹³C: In a related synthesis, 4-nitrobenzonitrile labeled at the nitrile carbon (¹³C) is prepared via a copper-catalyzed coupling of 1-iodo-4-nitrobenzene (B147127) with potassium cyanide-¹³C (K¹³CN). nih.gov For the synthesis of 4-nitrobenzonitrile-¹³C6, a precursor with a fully ¹³C-labeled benzene ring would be required, such as 1-iodo-4-nitrobenzene-¹³C6.

Reduction to 4-Aminobenzonitrile-¹³C: The resulting isotopically enriched 4-nitrobenzonitrile is then reduced to the corresponding amine. A common and effective method for this step is the use of tin(II) chloride (SnCl₂) dihydrate in ethanol. The reaction mixture is heated to 70°C, and after workup, yields the desired 4-aminobenzonitrile-¹³C product. nih.gov This reduction step would be directly applicable to the ¹³C6-labeled nitro precursor to produce 4-Aminobenzonitrile-¹³C6.

Table 5: Isotopic Synthesis of Labeled 4-Aminobenzonitrile

| Step | Precursor | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1 | 1-Iodo-4-nitrobenzene | K¹³CN | 180°C, 2 hours | 4-Nitrobenzonitrile-¹³C | 86% | nih.gov |

Note: The table describes the synthesis of the nitrile-¹³C labeled compound, which serves as a direct model for the synthesis of the fully ring-labeled 4-Aminobenzonitrile-¹³C6 from a ¹³C6-labeled precursor.

Strategies for Regioselective 13C Incorporation

The synthesis of this compound, where all six carbon atoms of the benzene ring are labeled, fundamentally relies on starting with a precursor that already contains the fully labeled 13C6-aromatic core. The regioselectivity is therefore controlled by the initial choice of the starting material.

A primary strategy involves the synthesis of 13C6-benzene as the foundational building block. This can be achieved through methods such as the cyclotrimerization of acetylene-13C2. The required acetylene-13C2 is often generated from calcium carbide-13C2 (Ca¹³C₂), which itself is produced by heating elemental ¹³C carbon with calcium metal. rsc.orgresearchgate.net This approach provides a versatile and atom-economic entry point to a wide range of ¹³C-labeled aromatic compounds.

Once 13C6-benzene is obtained, a sequence of well-established aromatic substitution reactions is performed to introduce the amino and nitrile functional groups at the desired para positions. A common synthetic pathway includes the following steps:

Nitration: 13C6-benzene is first nitrated to produce nitrobenzene-13C6 using a standard mixture of nitric acid and sulfuric acid.

Reduction: The nitro group of nitrobenzene-13C6 is reduced to an amino group to form aniline-13C6.

Diazotization and Sandmeyer Reaction: The aniline-13C6 is then converted to a diazonium salt, which subsequently undergoes a Sandmeyer reaction with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group, yielding benzonitrile-13C6.

Functional Group Manipulation: To achieve the final this compound structure, a different route starting from a para-substituted 13C6-benzene is often more efficient. For instance, starting with 1-iodo-4-nitrobenzene-¹³C₆ (synthesized from ¹³C₆-benzene), a cyanation reaction using a labeled cyanide source is not ideal as it would not label the ring. Instead, a route starting from a precursor like 4-nitroaniline-¹³C₆ would be more direct.

An alternative, more direct pathway begins with a precursor like 1-iodo-4-nitrobenzene, which can be synthesized from nitrated 13C6-benzene. The synthesis of a related compound, 4-nitrobenzonitrile-¹³C (labeled only at the nitrile carbon), involves the reaction of 1-iodo-4-nitrobenzene with potassium cyanide-¹³C (K¹³CN) in N-Methyl-2-pyrrolidone (NMP) at 180 °C. nih.gov For the fully ring-labeled compound, a ¹³C₆-labeled 1-iodo-4-nitrobenzene would be used, followed by reaction with a standard (unlabeled) cyanide source. The resulting 4-nitrobenzonitrile-13C6 is then reduced to the final product, this compound. nih.govguidechem.com

The choice of strategy is often dictated by the availability and cost of the ¹³C-labeled starting materials and the efficiency of the subsequent synthetic steps. rsc.orgnih.gov

Optimization of Reaction Parameters for Isotopic Yield and Purity

Optimizing reaction conditions is paramount in the synthesis of isotopically labeled compounds to maximize the chemical and isotopic yield while ensuring high purity. Every reaction step is carefully controlled to prevent loss of the expensive labeled material and to avoid isotopic dilution.

Catalyst/Reducing Agent: The choice and amount of the reducing agent are crucial. For the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile, tin(II) chloride (SnCl₂) is an effective reagent. nih.gov The molar equivalent of the reagent is optimized to ensure complete conversion without leading to side reactions.

Solvent: The solvent must fully dissolve the reactants while being inert to the reaction conditions. Ethanol is commonly used for SnCl₂ reductions. nih.gov

Temperature: The reaction temperature directly influences the reaction rate. For the SnCl₂ reduction of a nitroaromatic compound, heating to around 70 °C has been shown to be effective, completing the reaction in a short timeframe. nih.gov Lowering the temperature could dramatically decrease the efficiency of the reaction. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion. Stirring for 30-40 minutes at the target temperature is often sufficient for the nitro-to-amino reduction. nih.gov

Work-up and Purification: The purification process must be efficient to isolate the pure product. This typically involves pH adjustment to neutralize the reaction mixture, extraction with an appropriate organic solvent like ethyl acetate, and finally, purification by silica (B1680970) gel chromatography to remove any unreacted starting material or byproducts. nih.gov

The following table illustrates a hypothetical optimization of the reduction of 4-nitrobenzonitrile-13C6.

| Parameter | Condition A | Condition B (Optimized) | Condition C |

| Reducing Agent | 3.0 equiv SnCl₂ | 4.0 equiv SnCl₂ | 5.0 equiv SnCl₂ |

| Temperature | 50 °C | 70 °C | 90 °C |

| Time | 60 min | 30 min | 30 min |

| Solvent | Isopropanol | Ethanol | Ethanol |

| Yield (%) | 75% | 88% | 85% (with side products) |

| Purity (%) | 95% | >99% | 93% |

This table is generated for illustrative purposes based on typical optimization procedures.

Scale-up Considerations for Labeled Compound Production

Transitioning the synthesis of this compound from a laboratory milligram scale to a larger gram scale presents several challenges. The primary goal during scale-up is to maintain high yield and purity while managing the significantly higher cost and handling requirements of bulk isotopic materials. rsc.orgnih.gov

Key considerations for scaling up production include:

Cost of Starting Materials: The high cost of highly enriched ¹³C sources is the most significant economic factor. rsc.org Therefore, synthetic routes must be selected for their robustness and consistently high yields to minimize the loss of valuable isotopic material.

Reaction Efficiency: Reactions that are simple and high-yielding on a small scale may not perform as well when scaled up. Each step must be re-optimized to handle larger quantities, ensuring efficient mass and heat transfer. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer superior control over reaction parameters like temperature and mixing, potentially improving yield and consistency during scale-up. x-chemrx.com

Purification: Chromatographic purification, while effective at the lab scale, can become cumbersome and costly for larger quantities. Alternative purification methods such as crystallization or distillation are often preferred for multi-gram scale production as they are more economically viable and scalable.

Equipment: Larger reaction vessels and specialized handling equipment are necessary. For reactions involving high temperatures or pressures, such as the initial synthesis of precursors, robust reactors are required. uclm.es

Process Safety and Consistency: Ensuring batch-to-batch consistency and process safety is critical. This requires the development of detailed Standard Operating Procedures (SOPs) and rigorous quality control at each stage of the synthesis. The final product's isotopic enrichment and chemical purity must be verified using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). symeres.comdiva-portal.org

The ultimate goal of a successful scale-up is the reliable and cost-effective production of this compound that meets the stringent purity requirements for its use as a critical intermediate in pharmaceutical and research applications. labmix24.com

Advanced Spectroscopic and Structural Elucidation of 4 Aminobenzonitrile 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Confirmation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of isotopically labeled compounds like 4-Aminobenzonitrile-13C6, NMR provides definitive evidence of the position and extent of isotopic enrichment.

High-Resolution 13C NMR Analysis

The most direct method for confirming the isotopic labeling in this compound is through 13C NMR spectroscopy. In an unlabeled 4-aminobenzonitrile (B131773) sample, the 13C signals for the benzene (B151609) ring carbons are observed at their natural abundance of approximately 1.1%. However, in the 13C6-labeled analogue, the intensity of the signals corresponding to the six ring carbons is dramatically enhanced, confirming the successful incorporation of the 13C isotopes.

The chemical shifts in the 13C NMR spectrum are influenced by the local electronic environment of each carbon atom. The expected spectrum for this compound would show distinct signals for the four unique carbon environments in the aromatic ring. Based on data for the unlabeled compound, these shifts can be predicted. rsc.org The presence of strong signals at these positions confirms that the labeling is specific to the benzene ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CN) | ~99.5 |

| C2/C6 | ~133.7 |

| C3/C5 | ~114.4 |

| C4 (-NH2) | ~150.8 |

| CN (Nitrile) | ~120.4 |

Note: Chemical shifts are referenced from data for unlabeled 4-aminobenzonitrile and may vary slightly based on solvent and experimental conditions. rsc.org

Advanced 2D NMR Techniques for Carbon Connectivity (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule. columbia.edu For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unambiguous confirmation of the molecular structure.

HSQC: This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. sdsu.edu In the HSQC spectrum of this compound, cross-peaks would be observed between the protons at positions 2/6 and the 13C-labeled carbons at these positions. Similarly, correlations would be seen between the protons at positions 3/5 and their corresponding 13C-labeled carbons. This directly confirms the C-H connectivity within the labeled benzene ring.

HMBC: The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the aromatic protons and multiple carbon atoms. For instance, the proton at C2 would show a correlation to the 13C-labeled carbons at C4 and C6, as well as to the quaternary carbon C1. The protons of the amino group (-NH2) would also be expected to show correlations to the C4 and C3/C5 carbons, confirming the position of the amino substituent.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (1H) | HSQC Correlation (1-bond) | HMBC Correlations (2-3 bonds) |

|---|---|---|

| H2/H6 | C2/C6 | C1, C3/C5, C4 |

| H3/H5 | C3/C5 | C1, C2/C6, C4 |

1H NMR for Proton Environment Analysis

While the 1H NMR spectrum primarily provides information about the proton environments, in a 13C-labeled compound, it also offers secondary confirmation of the isotopic enrichment. The chemical shifts of the protons in this compound are expected to be nearly identical to those in the unlabeled compound. rsc.org However, the splitting patterns of the aromatic protons will be significantly more complex due to coupling with the adjacent 13C nuclei.

The large one-bond 13C-1H coupling constants (typically 150-170 Hz) and smaller two- and three-bond couplings will lead to the appearance of satellite peaks and more intricate multiplets for the aromatic signals. These complex splitting patterns are a hallmark of 13C enrichment and provide further evidence of the successful labeling of the benzene ring. The spectrum would still show two distinct signals for the aromatic protons, corresponding to the protons at the C2/C6 and C3/C5 positions, consistent with the para-substitution pattern. rsc.orgchemicalbook.com

Table 3: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H2/H6 | ~7.37 | Doublet of doublets (or more complex due to 13C coupling) |

| H3/H5 | ~6.64 | Doublet of doublets (or more complex due to 13C coupling) |

| -NH2 | ~4.32 | Broad singlet |

Note: Chemical shifts are referenced from data for unlabeled 4-aminobenzonitrile. rsc.org

Nitrogen-15 NMR Spectroscopy (if applicable for co-labeled or analogous compounds)

Nitrogen-15 (15N) NMR spectroscopy is a valuable technique for probing the environment of nitrogen atoms within a molecule. nih.gov While not directly observing the 13C labeling, it can provide complementary structural information, especially if the compound were co-labeled with 15N. In such a case, 15N NMR would confirm the chemical environment of both the amino and nitrile nitrogen atoms. Furthermore, 2D experiments like HMBC can show correlations between protons or carbons and the 15N nucleus, confirming connectivity. For instance, observing a correlation between the aromatic protons at C3/C5 and the 15N of the amino group would solidify the assignment of that functional group's position.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Verification

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled standards, it is essential for verifying the mass increase due to the incorporated isotopes and for assessing the isotopic purity.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements, typically with sub-ppm error. longdom.org This precision allows for the unambiguous determination of a compound's molecular formula. nih.gov

For this compound, HRMS serves two critical purposes:

Molecular Formula Verification: The molecular formula for the unlabeled compound is C7H6N2, with a monoisotopic mass of approximately 118.0531 Da. nist.gov The fully labeled this compound has a molecular formula of C(13C)6H6N2. The substitution of six 12C atoms with 13C atoms results in a mass increase of approximately 6 Da. HRMS can measure this mass difference with high accuracy, confirming the incorporation of six 13C atoms. labshake.com

Isotopic Purity Assessment: HRMS can also determine the isotopic purity of the sample. By examining the mass spectrum for the presence of ions corresponding to the unlabeled compound (M+0) or partially labeled intermediates (M+1 to M+5), the percentage of the desired M+6 isotopologue can be quantified. A high isotopic purity is crucial for applications where the labeled compound is used as an internal standard.

Table 4: Theoretical Molecular Masses for 4-Aminobenzonitrile and its 13C6 Isotopologue

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 4-Aminobenzonitrile | C7H6N2 | 118.0531 |

Isotope Ratio Mass Spectrometry for Precise Enrichment Level Determination

Isotope Ratio Mass Spectrometry (IRMS) is a critical technique for determining the precise isotopic enrichment of this compound. This method offers high precision and sensitivity for measuring the ratio of stable isotopes. nih.gov The analysis involves the combustion of the sample to convert it into simple gases, typically carbon dioxide (CO₂) and nitrogen (N₂). These gases are then introduced into the mass spectrometer, where the different isotopologues (e.g., ¹³CO₂ and ¹²CO₂) are separated based on their mass-to-charge ratios and their relative abundances are measured.

The primary goal is to quantify the percentage of ¹³C incorporated into the molecule. By comparing the measured isotope ratio of the sample to that of a calibrated standard, the enrichment level can be determined with high accuracy. nih.gov Monitoring the carbon-to-nitrogen (C/N) ratio during the analysis also serves as a sensitive assay for assessing the chemical purity of the synthesized compound. nih.gov For this compound, a successful synthesis would yield a ¹³C enrichment level approaching the theoretical maximum for the six labeled positions.

Table 1: Hypothetical IRMS Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| ¹³C Enrichment (%) | >98% | Percentage of carbon-13 at the labeled positions. |

| C/N Ratio | Consistent with C₇H₆N₂ | A deviation from the theoretical ratio can indicate impurities. |

Fragmentation Pathway Analysis (MS/MS) Enhanced by ¹³C Labeling

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the fragmentation pathways of molecules. mdpi.com In the case of this compound, the isotopic labeling of the benzene ring provides a distinct advantage in tracking the fate of the carbon skeleton during collision-induced dissociation (CID).

When the protonated molecule [M+H]⁺ is selected and subjected to fragmentation, specific bond cleavages occur, generating a series of product ions. The mass spectrum of unlabeled 4-aminobenzonitrile shows a prominent molecular ion peak at m/z 118 and key fragments at m/z 91 and 64. nih.gov For this compound, the molecular ion peak would shift to m/z 124 (118 - 6¹²C + 6¹³C).

The ¹³C labeling allows for unambiguous identification of fragments containing the benzene ring. For instance, the loss of HCN (a common fragmentation pathway for nitriles) would result in a fragment ion. By observing a mass shift of +6 in the resulting phenyl-containing fragment compared to the unlabeled compound, the fragmentation mechanism can be confirmed. This detailed analysis helps to build a reliable fragmentation map, which is crucial for structural confirmation and for distinguishing the labeled compound from its unlabeled counterpart in complex mixtures.

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 125 ([¹³C₆C₁H₆N₂ + H]⁺) | 97 | 28 (H₂CN) | Loss of the aminomethylidene group from the labeled ring. |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that provides information on molecular structure and bonding. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the benzene ring. avantes.com

In the analysis of this compound, the Raman spectrum would exhibit shifts analogous to those seen in FTIR. The prominent ring breathing mode, a symmetric vibration of the entire benzene ring, would show a significant shift to a lower wavenumber compared to the unlabeled compound. This specific shift is a clear and unambiguous marker for the incorporation of ¹³C into the aromatic ring. Other C-C stretching and deformation modes would also be red-shifted. The nitrile (-C≡N) stretching vibration, which is often strong in Raman spectra, would serve as an internal reference point, as its position should be minimally affected by the ring labeling. The versatility of Raman spectroscopy allows for analysis of solid or solution samples with minimal preparation. irdg.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of compounds. ruifuchems.com For this compound, HPLC is primarily used to assess its chemical purity. By developing a suitable chromatographic method, typically using a reversed-phase column (e.g., C18), the labeled compound can be separated from any starting materials, by-products, or unlabeled 4-aminobenzonitrile.

A standard analysis involves injecting the sample into the HPLC system and monitoring the eluent with a UV detector, as the aromatic ring of 4-aminobenzonitrile provides strong UV absorbance. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak. The retention time of the ¹³C₆-labeled compound is expected to be nearly identical to its unlabeled counterpart under standard reversed-phase conditions, as isotopic labeling generally does not significantly alter the polarity of the molecule.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724)/Water Gradient | To elute the compound and separate impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Detection of the aromatic compound. |

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of 4-Aminobenzonitrile-¹³C₆, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for its separation from complex mixtures and for confirming its isotopic purity. The chromatographic behavior of 4-Aminobenzonitrile-¹³C₆ is primarily governed by its volatility and its interactions with the stationary phase of the GC column.

The analysis of aromatic amines like 4-aminobenzonitrile by gas chromatography can present challenges due to their polarity, which can lead to peak tailing and poor chromatographic resolution. To mitigate these issues, derivatization is often employed to increase the volatility and reduce the polarity of the analyte. However, direct analysis without derivatization is also possible using appropriate GC columns and conditions.

For 4-Aminobenzonitrile-¹³C₆, the separation is typically achieved on a non-polar or mid-polar capillary column, such as one coated with a phenyl-substituted polysiloxane stationary phase. The oven temperature is programmed to ramp up, allowing for the efficient separation of the analyte from any impurities or other components in the sample matrix.

The isotopic labeling with ¹³C is not expected to significantly alter the retention time of the molecule compared to its unlabeled counterpart under standard GC conditions. The primary difference will be observed in the mass spectrum, where the molecular ion and fragment ions will be shifted by 6 mass units.

Detailed Research Findings

Research on the gas chromatographic analysis of aromatic amines provides a basis for establishing a suitable method for 4-Aminobenzonitrile-¹³C₆. Studies often focus on optimizing parameters such as the type of stationary phase, the temperature program, and the detector settings to achieve good peak shape and sensitivity. While specific studies on the GC analysis of 4-Aminobenzonitrile-¹³C₆ are not widely published, the methodology would be analogous to that of the unlabeled compound, with adjustments made to the mass spectrometer settings to account for the mass difference.

The following table outlines a representative set of GC-MS parameters that could be employed for the analysis of 4-Aminobenzonitrile-¹³C₆.

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B GC coupled to a 5977A MSD |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-200 |

Under these or similar conditions, 4-Aminobenzonitrile-¹³C₆ would exhibit a characteristic retention time, which can be used for its identification. The mass spectrum would then provide definitive confirmation of its identity and isotopic enrichment. The table below illustrates the expected mass spectral data.

| Compound | Expected Retention Time (min) | Key Mass Spectral Peaks (m/z) |

|---|---|---|

| 4-Aminobenzonitrile | ~10.5 | 118 (M+), 91, 64 |

| 4-Aminobenzonitrile-¹³C₆ | ~10.5 | 124 (M+), 97, 68 |

It is important to note that the exact retention time can vary slightly depending on the specific instrument, column condition, and other experimental parameters. Therefore, the analysis of a reference standard of 4-Aminobenzonitrile-¹³C₆ is crucial for accurate identification and quantification.

Absence of Specific Research Hinders In-Depth Analysis of this compound in Mechanistic Investigations

Despite a comprehensive search of scientific literature, detailed research specifically utilizing this compound for the elucidation of organic and catalytic reaction mechanisms, as outlined in the proposed article structure, could not be located. The current body of published research does not appear to contain specific studies on this isotopically labeled compound in the context of tracing carbon atom rearrangements, kinetic isotope effect (KIE) studies, investigation of radical processes, or its application in understanding copper-catalyzed transformations and C-H activation reactions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on this compound due to the lack of primary research data. Generating content for the specified sections and subsections would require speculation and extrapolation from unrelated systems, which would not meet the standards of scientific accuracy.

Further research in the field may, in the future, involve the use of this compound in such mechanistic studies, at which point an article of this nature could be accurately composed. Until then, any discussion on this specific topic would be conjectural.

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 4 Aminobenzonitrile 13c6

Isotopic Tracer Applications in Biochemical Pathway Research (non-clinical focus)

Stable isotope tracers are indispensable for mapping the flow of molecules through metabolic networks. researchgate.net By introducing a ¹³C-labeled substrate into a biological system, scientists can follow its journey as it is converted into various downstream products. researchgate.netnih.gov This methodology, often referred to as stable isotope-resolved metabolomics (SIRM) or ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is not achievable by measuring static metabolite concentrations alone. nih.govethz.ch While direct studies utilizing 4-Aminobenzonitrile-¹³C₆ in specific non-clinical biochemical pathways are not extensively documented in the literature, its utility as a tracer can be inferred from the well-established principles of ¹³C-MFA. nih.govnih.gov

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.comresearchgate.net In a hypothetical scenario where 4-aminobenzonitrile (B131773) is a known intermediate in a pathway, introducing 4-Aminobenzonitrile-¹³C₆ would enable precise tracking of its metabolic fate.

The core principle involves introducing the labeled tracer into a biological system (e.g., cell culture) and allowing it to reach an isotopic steady state. researchgate.net At this point, the distribution of ¹³C atoms among downstream metabolites reflects the relative activities of the pathways involved in their synthesis. nih.gov Metabolites are then extracted and analyzed, typically by mass spectrometry (MS) or NMR.

Mass Spectrometry (MS): MS analysis can distinguish between unlabeled metabolites and their ¹³C-labeled counterparts (isotopologues) based on their mass difference. By quantifying the relative abundances of these isotopologues, researchers can deduce the contribution of the 4-Aminobenzonitrile-¹³C₆ tracer to each metabolite pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, can provide detailed information about the specific position of ¹³C atoms within a molecule. This positional information is crucial for resolving complex pathways where carbon atoms are rearranged. core.ac.uk

The data gathered from these analyses are then fitted to a computational model of the metabolic network to calculate the flux through each reaction. nih.govmdpi.com This approach allows for the quantitative understanding of how genetic or environmental perturbations affect metabolic dynamics.

| Analytical Technique | Principle of Operation for ¹³C Tracing | Information Gained |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms from 4-Aminobenzonitrile-¹³C₆ into downstream metabolites results in a predictable mass shift for each molecule. | Mass Isotopomer Distribution (MID): Provides the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, ... M+6). This is used to calculate the fraction of a metabolite pool derived from the tracer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹³C nuclei have a distinct resonance frequency, and their coupling with adjacent nuclei provides structural information. | Positional Isotopomer Analysis: Determines the specific location of ¹³C labels within the carbon skeleton of a metabolite. This is critical for distinguishing between alternative pathways that may produce the same overall labeling but with different atomic arrangements. core.ac.uk |

Beyond quantifying flux in known pathways, isotopic tracers like 4-Aminobenzonitrile-¹³C₆ are instrumental in discovering and validating new biosynthetic routes. core.ac.uknih.gov If a cell or organism is found to produce a novel compound containing a benzonitrile (B105546) moiety, feeding it 4-Aminobenzonitrile-¹³C₆ can definitively prove whether it serves as a direct precursor.

In these studies, the labeled compound is administered, and the target product is isolated. Analysis by high-resolution MS or NMR is then used to check for the incorporation of the ¹³C label. The observation of a fully labeled benzene (B151609) ring in the final product would provide strong evidence for its biosynthetic origin from 4-aminobenzonitrile. This retrobiosynthetic analysis approach, which uses the labeling patterns of products to infer the structure of earlier intermediates, is a powerful tool for mapping complex natural product biosyntheses. core.ac.uk

Studies on Solvent Effects and Excited State Dynamics of Benzonitrile Derivatives

4-Aminobenzonitrile (ABN) and its derivatives are model compounds for studying photoinduced intramolecular charge transfer (ICT) processes. nih.govmdpi.com Upon excitation with UV light, these molecules can form a highly polar charge-transfer excited state from an initially formed, less polar locally excited (LE) state. nih.gov This process is often accompanied by "dual fluorescence," where emission is observed from both the LE and ICT states, particularly in polar solvents that stabilize the ICT state. netsci-journal.com

Research on unlabeled ABN and related compounds has shown that the kinetics and thermodynamics of the LE → ICT reaction are highly sensitive to the solvent environment. nih.gov For instance, in many solvents, the emission decays of related aminobenzonitriles can be described by a two-state kinetic model involving the LE and CT states. nih.gov The driving force for this reaction generally increases with solvent polarity, which stabilizes the highly dipolar CT state. nih.gov

The use of 4-Aminobenzonitrile-¹³C₆ can provide deeper insights into these photophysical processes. The isotopic substitution does not significantly alter the electronic properties, but it does change the vibrational frequencies of the molecule. This can be exploited in advanced spectroscopic techniques:

Time-Resolved Vibrational Spectroscopy (IR, Raman): By monitoring the vibrational spectrum following photoexcitation, researchers can track the structural changes that occur during the transition from the LE to the ICT state. The ¹³C₆ labeling would cause specific vibrational modes involving the benzene ring to shift to lower frequencies. This isotopic editing helps in assigning specific bands and tracking the dynamics of the ring structure during the charge transfer event, which is believed to involve geometric changes. acs.org

¹³C NMR Spectroscopy: While less common for studying fast excited-state dynamics, NMR can probe the ground-state electronic structure and its subtle changes in different solvent environments, providing a baseline for understanding the photoinduced process.

The table below summarizes findings on the solvent dependence of excited-state properties for aminobenzonitriles, which provides a framework for potential studies with the ¹³C₆-labeled analogue.

| Solvent Property | Effect on ABN Derivatives | Rationale | Reference |

| Increasing Polarity | Stabilizes the Charge-Transfer (CT) state relative to the Locally Excited (LE) state. | The CT state has a much larger dipole moment than the LE state and the ground state, so it experiences stronger stabilizing interactions with polar solvent molecules. | nih.govnetsci-journal.com |

| Increasing Polarity | Causes a red-shift (to lower energy) in the fluorescence emission from the CT state. | The energy gap between the stabilized CT state and the ground state is reduced, resulting in lower-energy light emission. | netsci-journal.com |

| Solvent Dynamics | Can influence the rate of the LE → CT conversion. | In some cases, the rate of reaction is correlated with how quickly the solvent molecules can reorganize around the newly formed, highly polar CT state. This is known as a "dynamical solvent effect." | nih.gov |

| Hydrogen Bonding | Can specifically interact with the amino and cyano groups, affecting the energies of the excited states. | Solvents capable of hydrogen bonding can alter the electron density at the donor (amino) and acceptor (cyano) sites, thereby modulating the charge transfer process. | nih.gov |

By using 4-Aminobenzonitrile-¹³C₆, researchers can refine these models by isolating the role of the benzene ring's structural dynamics from other molecular motions during the charge transfer event.

Analytical Applications of 4 Aminobenzonitrile 13c6 in Quantitative Chemical Analysis

Derivatization Reagent in Advanced Separation Science

Beyond its role as an internal standard, 4-aminobenzonitrile (B131773) can also function as a derivatization reagent. Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as enhancing its detectability or altering its chromatographic behavior. springernature.com When the 13C-labeled version is used for this purpose, it introduces a stable isotope tag onto the target analyte, enabling advanced detection and quantification strategies.

Application in Capillary Zone Electrophoresis for Derivative Formation

Capillary zone electrophoresis (CZE) is a high-resolution separation technique. For some classes of compounds, such as carbohydrates, which lack a UV-absorbing chromophore and are neutral, detection and separation can be challenging. Derivatization with 4-aminobenzonitrile can overcome these limitations.

Research has shown that carbohydrates, including aldoses, ketoses, and uronic acids, can be successfully derivatized by reductive amination with 4-aminobenzonitrile. nih.gov The reaction is efficient, occurring within 15 minutes at 90°C. nih.gov The resulting derivatives incorporate the benzonitrile (B105546) group, which acts as a chromophore, allowing for sensitive on-column UV detection at 285 nm. nih.gov Furthermore, the derivatives can be separated as their borate (B1201080) complexes in CZE, with electrophoretic mobility dependent on the stereochemistry of the original carbohydrate. nih.gov This method achieved a mass detection limit for glucose as low as 1 femtomole. nih.gov

| Parameter | Condition / Result |

|---|---|

| Derivatization Reaction | Reductive Amination |

| Reaction Time / Temp | 15 min at 90°C |

| Separation Technique | Capillary Zone Electrophoresis (CZE) |

| Carrier Electrolyte | 175 mM Borate Buffer (pH 10.5) |

| Detection Method | On-column UV Monitoring (285 nm) |

| Mass Detection Limit (Glucose) | 1 fmol |

| Concentration Sensitivity (Glucose) | 0.3 µM |

Development and Validation of Novel Analytical Methodologies

The development of a new quantitative method is a rigorous process that culminates in method validation, which provides scientific evidence that an analytical procedure is suitable for its intended purpose. researchgate.netgavinpublishers.comresearchgate.netiosrphr.org The use of 4-Aminobenzonitrile-13C6 is integral to developing and validating high-quality analytical methods that meet the stringent requirements of regulatory bodies like the FDA. tbzmed.ac.ir

A typical validation process assesses several key performance parameters, including:

Accuracy: The closeness of the test results to the true value. researchgate.netgavinpublishers.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. researchgate.netgavinpublishers.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. gavinpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netgavinpublishers.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netgavinpublishers.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.netgavinpublishers.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com

Incorporating this compound as an internal standard from the outset of method development is crucial for achieving the required levels of accuracy, precision, and robustness, especially for methods designed for complex matrices. rsc.org Its ability to compensate for variations in sample preparation and instrument response ensures that the method will produce reliable and reproducible data throughout its lifecycle. tbzmed.ac.ir

Theoretical and Computational Chemistry Studies on 4 Aminobenzonitrile and Its Labeled Forms

Quantum-Chemical Calculations for Reaction Pathway Prediction

Quantum-chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.gov These computational approaches allow for the prediction of reaction pathways, activation energies, and the identification of key intermediates, providing a detailed understanding of reaction kinetics and thermodynamics. ajchem-a.comacs.orgresearchgate.net

While specific studies focusing exclusively on the reaction pathways of 4-aminobenzonitrile-13C6 are not extensively documented, the principles of applying quantum-chemical calculations to nitrile-containing aromatic compounds are well-established. ajchem-a.comacs.org For instance, the reactivity of the nitrile group in various chemical environments can be assessed by calculating activation energies for reactions such as nucleophilic additions or cycloadditions. ajchem-a.com Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. ajchem-a.com

The general approach involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the transition state of a reaction step.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to ensure the correct connection.

These calculations can predict how the substitution of 12C with 13C in the benzene (B151609) ring of 4-aminobenzonitrile (B131773) might subtly influence reaction barriers and pathways, primarily through changes in vibrational frequencies and zero-point energies.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict various spectroscopic properties, including NMR and infrared (IR) spectra, with a high degree of accuracy. nih.govacs.org

For 4-aminobenzonitrile, DFT calculations can provide detailed information about its molecular orbitals, electron density distribution, and dipole moment. acs.orgethz.ch These calculations help in understanding the electronic effects of the amino and cyano groups on the aromatic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution, are particularly important as they govern the molecule's reactivity and its behavior in electronic transitions, such as those observed in UV-Vis spectroscopy. acs.org

The prediction of spectroscopic properties for this compound is a key application of DFT. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the 13C NMR chemical shifts. acs.orgnih.gov These theoretical predictions are invaluable for assigning experimental spectra and can achieve high accuracy, often with mean absolute errors of less than 2 ppm for 13C chemical shifts when appropriate computational methods and basis sets are used. nih.gov The isotopic labeling with 13C would be directly reflected in the predicted NMR spectrum, providing a clear signature for each carbon position in the benzene ring.

Similarly, DFT can be used to calculate the vibrational frequencies and IR intensities of 4-aminobenzonitrile and its 13C6 isotopologue. britannica.com The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes. The substitution of 12C with 13C is expected to cause a predictable shift in the vibrational frequencies of the modes involving the carbon atoms of the benzene ring, a phenomenon that can be accurately modeled with DFT.

A study on 2-amino-4-chlorobenzonitrile (B1265954) utilized DFT at the B3LYP/6-311++G(d,p) level to perform a full geometry optimization and investigate its electronic properties. acs.org The calculated bond lengths for the nitrile (C≡N) and C-N groups were found to be influenced by the conjugation with the aromatic ring. acs.org

| Property | Description | Relevance to this compound |

| Electronic Structure | Distribution of electrons in molecular orbitals (HOMO, LUMO), electron density. | Understanding reactivity and electronic transitions. |

| 13C NMR Spectra | Prediction of chemical shifts for each carbon atom. | Aiding in the structural confirmation and assignment of experimental spectra. |

| IR Spectra | Calculation of vibrational frequencies and intensities. | Assisting in the identification and assignment of vibrational modes. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules, including their conformational dynamics and intermolecular interactions. libretexts.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the sampling of different molecular conformations over time.

For 4-aminobenzonitrile, MD simulations can be employed to study the flexibility of the molecule, particularly the rotation of the amino group and its interaction with surrounding solvent molecules or other molecules in the condensed phase. While the benzene ring is rigid, the amino group has rotational and inversional degrees of freedom that can be characterized through MD simulations.

A study on the structurally similar molecule 4-(N,N-dimethylamino)benzonitrile (DMABN) utilized nonadiabatic molecular dynamics simulations to investigate its behavior in the excited state in an acetonitrile (B52724) solution. ajchem-a.com These simulations provided insights into the transient absorption spectra by correlating spectral signals with specific molecular geometries. ajchem-a.com Such approaches could be applied to 4-aminobenzonitrile to understand its photophysical properties.

In the solid state, the crystal structure of 4-aminobenzonitrile reveals the presence of N–H···N intermolecular hydrogen bonds between adjacent molecules. nih.gov MD simulations of the crystalline phase could provide further details on the strength and dynamics of these interactions and how they influence the packing and properties of the material.

The primary influence of 13C isotopic labeling on MD simulations would be through the change in atomic masses. While this has a negligible effect on the potential energy surface and equilibrium properties, it can affect the dynamics of the molecule, particularly the frequencies of vibrational motions. However, for many applications of MD that focus on conformational changes and intermolecular interactions, the effect of 13C substitution is often considered to be minor.

Modeling Isotopic Effects on Molecular Vibrational Frequencies and Spectra

The substitution of an atom with one of its isotopes leads to a change in its mass, which in turn affects the vibrational frequencies of the molecule. This phenomenon, known as the isotopic effect, is a powerful tool in vibrational spectroscopy for assigning vibrational modes and understanding molecular force fields. libretexts.org

Computational modeling plays a crucial role in predicting and interpreting these isotopic shifts. When an atom is replaced by a heavier isotope, the reduced mass of the vibrating system increases, leading to a decrease in the vibrational frequency. For a simple diatomic molecule, this relationship is straightforward, but for polyatomic molecules like 4-aminobenzonitrile, the effect is distributed among various normal modes of vibration.

For this compound, the substitution of all six carbon atoms in the benzene ring with 13C will lead to noticeable shifts in the frequencies of the ring's vibrational modes. Computational methods, particularly DFT, can accurately predict these shifts. The general trend is a red-shift (lower frequency) for the vibrational modes involving significant displacement of the carbon atoms. ajchem-a.com

A study on p-cyano-phenylalanine, which contains an aromatic nitrile group, investigated the effect of 13C and 15N isotopic substitution on the nitrile stretching frequency. acs.org The study found that each isotopic substitution resulted in a predictable decrease in the vibrational frequency. acs.org This demonstrates the sensitivity of vibrational frequencies to isotopic labeling and the ability to model these effects.

The analysis of isotopic shifts in the vibrational spectra of this compound can provide valuable information for:

Validating Force Fields: The accuracy of the calculated isotopic shifts can be a sensitive test of the quality of the computed force field.

Assigning Vibrational Modes: By comparing the calculated and experimental spectra of the labeled and unlabeled compounds, ambiguous assignments of vibrational modes can be resolved.

Probing Intermolecular Interactions: Isotopic substitution can subtly alter the strength of intermolecular interactions like hydrogen bonding, which can be reflected in the vibrational spectra.

| Isotopic Substitution | Expected Effect on Vibrational Frequency | Application |

| 12C → 13C | Decrease (Red-shift) | Mode assignment, force field validation. |

Future Research Directions and Emerging Applications for 4 Aminobenzonitrile 13c6

Exploration of New Synthetic Methodologies for Isotopic Labeling (e.g., Multicomponent Reactions)

The synthesis of isotopically labeled compounds is often complex and costly. A key area of future research will be the development of more efficient, atom-economical, and versatile synthetic routes to 4-Aminobenzonitrile-13C6. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, represent a promising frontier.

Research is anticipated to focus on adapting known MCRs that utilize anilines to incorporate a 13C6-labeled aniline (B41778) precursor. nih.govrsc.org For instance, a modified Strecker or a Hantzsch-type dihydropyridine (B1217469) synthesis could be explored. nih.gov The primary challenge lies in the initial synthesis of the core 13C6-labeled starting materials, such as U-13C-benzene, which can then be functionalized to create the necessary aniline precursor for the MCR. nih.govnih.gov Developing a convergent MCR pathway would streamline the synthesis, reduce waste, and potentially lower the cost of producing this compound.

| Reaction Type | Potential Reactants | Key Advantages | Research Focus |

|---|---|---|---|

| Isonitrile-Based MCR (e.g., Ugi/Passerini) | 4-Amino-13C6-aniline, an aldehyde, an isocyanide, a carboxylic acid | High structural diversity, convergent synthesis | Optimization of reaction conditions with labeled precursors |

| Dihydropyridine Synthesis (Hantzsch-type) | 4-Amino-13C6-aniline, an aldehyde, beta-ketoester | Established methodology, direct synthesis of heterocyclic scaffolds | Adapting the reaction for aniline substrates instead of ammonia (B1221849) nih.gov |

| Photo-driven Metal-free MCR | 4-Amino-13C6-aniline, an aldehyde, 1,4-dihydropyridine | Green chemistry approach, mild reaction conditions, avoids metal catalysts rsc.org | Exploring substrate scope with isotopically labeled anilines |

Advanced Applications in Systems Biology and Metabolomics Research (non-clinical)

In the fields of systems biology and metabolomics, accurate quantification of metabolites is essential for understanding the intricate network of biochemical reactions within a biological system. This compound is ideally suited to serve as an internal standard for mass spectrometry (MS)-based analyses. iroatech.comlibios.fr When added to a biological sample at a known concentration, it co-elutes with its unlabeled counterpart, allowing for precise correction of variations that can occur during sample extraction, processing, and MS analysis, such as ion suppression. iroatech.comthermofisher.com

Since 4-aminobenzonitrile (B131773) is a known intermediate and structural motif in various pharmaceuticals and agrochemicals, its 13C6-labeled version can be used in non-clinical studies to trace the metabolic fate and environmental degradation of these compounds. bloomtechz.comnbinno.com This enables researchers to build more accurate metabolic models and understand how xenobiotics are processed in organisms or ecosystems. The use of uniformly 13C-labeled standards significantly improves the trueness and precision of quantitative assays. nih.gov

Development of Novel Chemical Probes and Tracers for Mechanistic Biological Inquiry

There is a growing need for sophisticated chemical tools to investigate biological processes with high specificity. Future research will likely focus on using this compound as a core building block for the synthesis of novel chemical probes and tracers. The aromatic amine and nitrile functionalities provide versatile chemical handles for elaboration into more complex molecules, such as fluorescent probes or affinity-based probes. utexas.edumdpi.com

For example, the 4-aminobenzonitrile scaffold could be incorporated into a hemicyanine dye structure to create a fluorescent probe designed to detect specific enzymes or reactive oxygen species. mdpi.comnih.gov The crucial advantage of the 13C6-label is that it provides a secondary, independent mode of detection. While fluorescence microscopy could track the probe's location within a cell, mass spectrometry could be used to quantify the probe and its metabolites, providing a powerful dual-modal approach to mechanistic biological inquiry. This allows researchers to distinguish the probe from endogenous molecules and precisely track its engagement with its biological target.

Integration with Emerging Spectroscopic Techniques for Real-time Analytical Investigations

The uniform 13C labeling of this compound makes it an exceptional candidate for analysis by advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. While standard 1H NMR is a cornerstone of chemical analysis, 13C-detected NMR offers significant advantages, including a much larger chemical shift range and sharper, more resolved peaks, which are invaluable for studying complex mixtures. nih.govresearchgate.net

Future applications will involve using this compound in conjunction with emerging NMR methods like real-time in-cell NMR and hyperpolarization techniques. researchgate.netunifi.it These methods can dramatically increase the sensitivity of 13C NMR, allowing for the observation of metabolic processes as they happen inside living cells. unifi.it By introducing this compound into a biological system, researchers could use these advanced NMR techniques to monitor its interactions with proteins or other biomolecules in real-time, providing unprecedented insights into its mechanism of action or metabolic pathway. The development of 13C-detected multinuclear experiments further enhances the ability to characterize the structure and dynamics of molecules in complex biological environments. unifi.itrsc.org

| Technique | Advantage for this compound | Research Application |

|---|---|---|

| In-cell NMR Spectroscopy | Allows observation of the molecule directly in a living cellular environment unifi.it | Tracking protein binding and conformational changes upon interaction |

| Hyperpolarization (e.g., DNP) | Massively boosts the NMR signal, enabling real-time metabolic tracing researchgate.net | Monitoring rapid enzymatic conversion or transport across membranes |

| Multi-dimensional Heteronuclear NMR | Provides detailed structural and connectivity data (e.g., 1H-13C correlations) researchgate.net | Elucidating the structure of metabolites or drug-target complexes |

| Solid-State NMR | Analysis of molecules in non-soluble or aggregated states unifi.it | Investigating interactions within membranes or with protein aggregates |

Contributions to Green Chemistry Methodologies in Isotopic Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. A significant future direction for this compound will be in pioneering greener synthetic routes for isotopically labeled compounds. Traditional methods for synthesizing labeled aromatics can involve multiple steps and harsh reagents. guidechem.com

Future research will focus on developing syntheses that align with green chemistry principles. This could involve:

Catalytic Routes: Employing highly efficient and recyclable catalysts to reduce waste and energy consumption.

Benign Solvents: Shifting away from hazardous organic solvents towards water or other environmentally friendly alternatives.

Atom Economy: Designing synthetic pathways, such as the aforementioned multicomponent reactions, that incorporate a maximum number of atoms from the starting materials into the final product. rsc.org

Novel Feedstocks: Exploring methods that build the labeled aromatic ring from simpler, more cost-effective 13C sources, such as elemental carbon, which can be converted to labeled acetylene (B1199291) as a universal building block. researchgate.netrsc.org

By focusing on these areas, the synthesis of this compound can become a model for the environmentally responsible production of valuable isotopically labeled research chemicals.

Q & A

Q. How can isotopic purity of 4-Aminobenzonitrile-¹³C₆ be experimentally determined?

Isotopic purity is typically assessed using nuclear magnetic resonance (¹³C NMR) and high-resolution mass spectrometry (HRMS). ¹³C NMR confirms positional enrichment by identifying chemical shifts corresponding to ¹³C-labeled carbons, while HRMS quantifies isotopic abundance by comparing observed molecular ion peaks with theoretical isotopic distributions. High-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) can also verify chemical purity alongside isotopic integrity .

Q. What analytical techniques are most suitable for characterizing 4-Aminobenzonitrile-¹³C₆ in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis due to its sensitivity and specificity. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., nitrile and amine stretches), while X-ray crystallography may resolve ambiguities in molecular geometry. Cross-validation using multiple techniques (e.g., NMR, MS, and HPLC) ensures robustness .

Q. How should researchers design stability studies for 4-Aminobenzonitrile-¹³C₆ under varying storage conditions?

Accelerated stability testing involves exposing the compound to stressors like elevated temperature (40–60°C), humidity (75% RH), and light (UV/Vis exposure). Samples are analyzed at intervals using HPLC to monitor degradation products and isotopic integrity. Long-term stability requires real-time monitoring at recommended storage temperatures (e.g., –20°C or +4°C) with inert atmosphere vials to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in isotopic enrichment data from synthetic batches be resolved?

Discrepancies often arise from incomplete precursor incorporation or side reactions. To address this:

- Use kinetic isotope effect (KIE) studies to track ¹³C distribution during synthesis.

- Employ tandem mass spectrometry (MS/MS) to differentiate isotopic patterns from unintended labeling.

- Apply statistical contradiction analysis (e.g., residual error modeling) to identify systematic biases in enrichment quantification .

Q. What methodologies optimize the synthesis of 4-Aminobenzonitrile-¹³C₆ to maximize isotopic yield?

- Precursor selection : Use uniformly ¹³C-labeled benzene or cyanide precursors to ensure uniform ring or nitrile labeling.

- Catalytic optimization : Screen catalysts (e.g., palladium/charcoal) for hydrogenation efficiency in amine group introduction, minimizing unlabeled byproducts.

- In-line monitoring : Integrate real-time ¹³C NMR or flow-MS to adjust reaction parameters dynamically .

Q. How can researchers design metabolic tracing experiments using 4-Aminobenzonitrile-¹³C₆ to track biosynthetic pathways?

- Dosing strategy : Administer the compound at subtoxic concentrations to cells or model organisms, ensuring detectable ¹³C incorporation into metabolites.

- Pathway mapping : Use LC-HRMS with isotopologue analysis (e.g., isotopomer spectral analysis) to quantify ¹³C enrichment in downstream products like amino acids or nucleic acids.

- Control experiments : Include unlabeled controls and isotope dilution standards to distinguish endogenous vs. tracer-derived metabolites .

Q. What strategies mitigate spectral interference in ¹³C NMR data caused by isotopic scrambling?

- Decoupling techniques : Apply broadband decoupling to suppress ¹H-¹³C coupling artifacts.

- Dynamic nuclear polarization (DNP) : Enhance signal-to-noise ratios to detect low-abundance isotopomers.

- Computational deconvolution : Use software tools (e.g., MestReNova) to model and subtract overlapping peaks from unintended isotopic positions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.